

# Antiviral agent 21 potential therapeutic targets

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## Compound of Interest

Compound Name: Antiviral agent 21

Cat. No.: B15565809

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## Part 1: The 21 Repurposed Drugs for COVID-19

A landmark study led by Dr. Sumit Chanda at the Sanford Burnham Prebys Medical Discovery Institute screened the ReFRAME drug repurposing library, which contains approximately 12,000 compounds, to identify existing drugs that could be effective against SARS-CoV-2.<sup>[1][2]</sup> This high-throughput screening identified 100 molecules with antiviral activity, from which 21 were prioritized for further investigation based on their dose-response relationships and potential for safe administration in patients.<sup>[3][4][5]</sup>

## Data Presentation: Efficacy of Key Repurposed Drugs Against SARS-CoV-2

The following table summarizes the in vitro efficacy of some of the most frequently highlighted compounds from the 21 identified drugs. The data is collated from various reports referencing the original study.

Compound	Drug Class	Putative Target/Mechanism	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)
Apilimod	PIKfyve Kinase Inhibitor	Inhibits PIKfyve kinase, disrupting endosomal trafficking	Data not consistently reported in secondary sources	>10	Data not consistently reported in secondary sources
Clofazimine	Antibiotic (Leprostatic)	Induces phospholipidosis, inhibits viral entry/replication	0.29	>10	>34.5
Hanfangchin A (Tetrandrine)	Calcium Channel Blocker	Blocks calcium channels, potential effects on viral entry	1.29	>10	>7.75
ONO 5334	Cathepsin K Inhibitor	Inhibits Cathepsin K, potentially affecting viral entry/replication	1.07	>10	>9.35
Astemizole	Antihistamine	H1 receptor antagonist, potential off-target antiviral effects	Data not consistently reported in secondary sources	>10	Data not consistently reported in secondary sources

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Remdesivir (Control)	Nucleoside Analog	RNA- dependent RNA polymerase (RdRp) inhibitor	0.77	>100	>129.87
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Note: EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values can vary between different cell lines and experimental setups. The data presented here is a representative summary from available reports.

## Experimental Protocols: High-Throughput Screening for SARS-CoV-2 Inhibitors

The following is a representative protocol for a high-throughput screening assay to identify antiviral compounds against SARS-CoV-2, based on the methodologies described in the context of the Chanda study and similar research.

Objective: To identify inhibitors of SARS-CoV-2 replication in a cell-based assay.

Materials:

- Vero E6 cells (or other susceptible cell line, e.g., Huh7.5)
- SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
- ReFRAME drug repurposing library (or other compound library)
- 384-well microplates
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and penicillin/streptomycin
- CellTiter-Glo for assessing cell viability
- Antibody against SARS-CoV-2 Nucleocapsid (N) protein

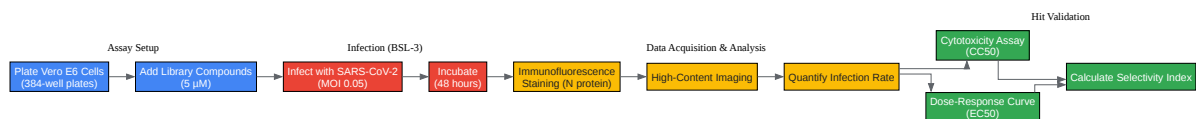
- Secondary antibody conjugated to a fluorescent marker (e.g., Alexa Fluor 488)
- DAPI nuclear stain
- High-content imaging system

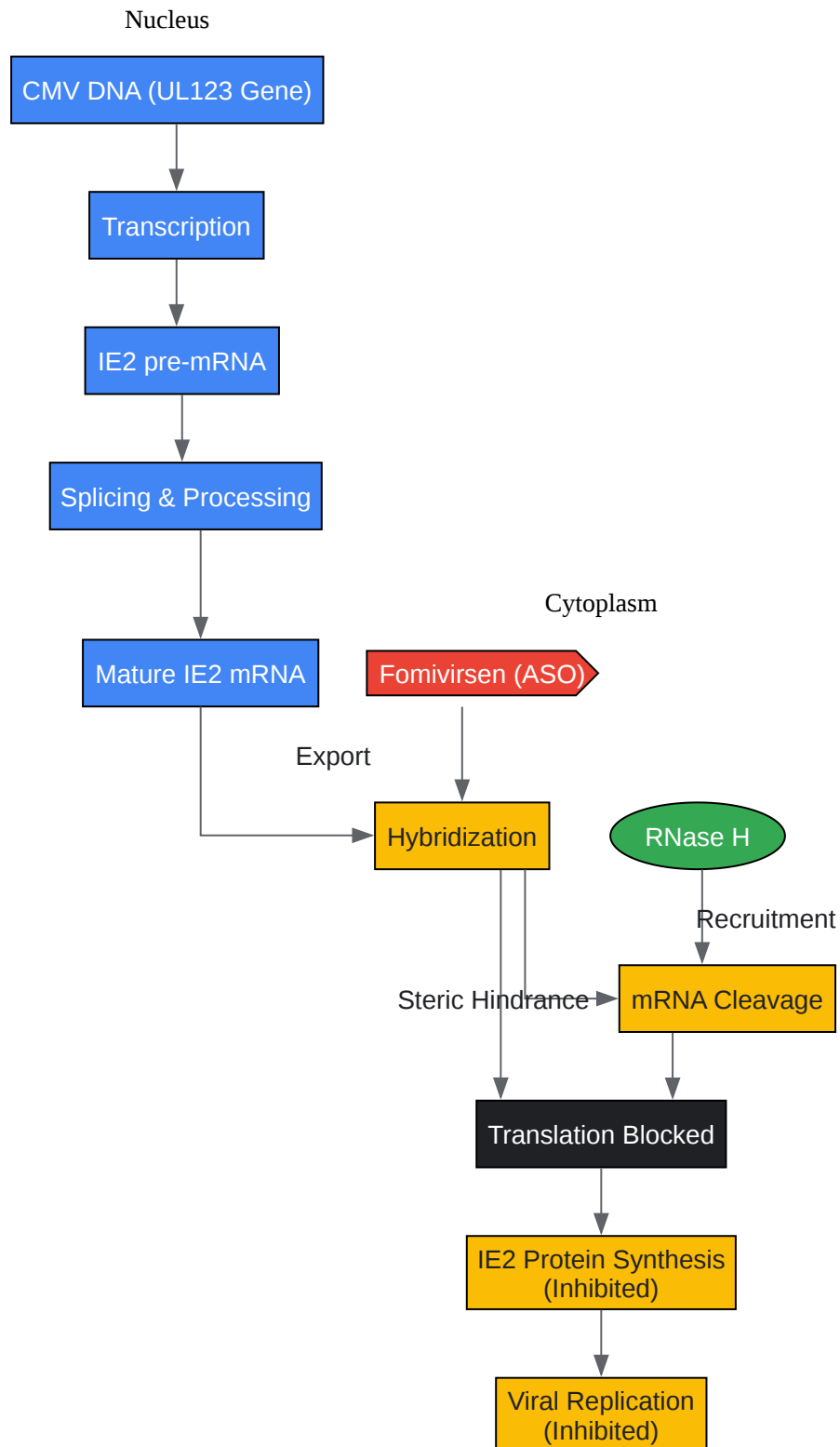
#### Procedure:

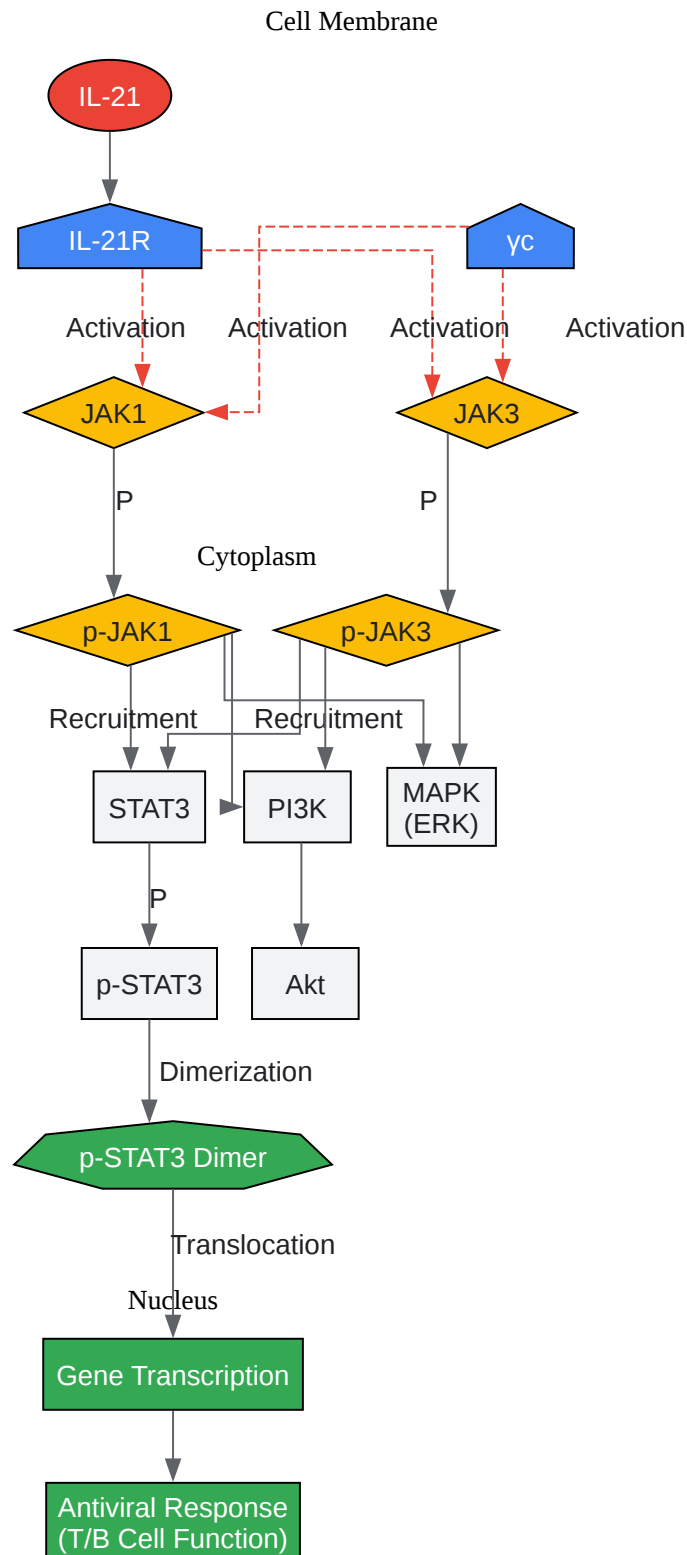
- Cell Plating: Seed Vero E6 cells in 384-well plates at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO<sub>2</sub>.
- Compound Addition: Add compounds from the drug library to the cell plates at a final concentration of 5 μM. Include appropriate controls: a positive control (e.g., remdesivir) and a negative control (e.g., DMSO).
- Viral Infection: Transfer the plates to a BSL-3 facility. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
- Incubation: Incubate the infected plates for 48 hours at 37°C and 5% CO<sub>2</sub>.
- Immunofluorescence Staining:
  - Fix the cells with 4% paraformaldehyde for 30 minutes.
  - Permeabilize the cells with 0.1% Triton X-100 for 15 minutes.
  - Block with 3% bovine serum albumin (BSA) in phosphate-buffered saline (PBS) for 1 hour.
  - Incubate with the primary antibody against SARS-CoV-2 N protein overnight at 4°C.
  - Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
- Imaging and Analysis:
  - Acquire images using a high-content imaging system.

- Quantify the number of infected cells (fluorescently labeled) and the total number of cells (DAPI-stained nuclei).
- Calculate the percentage of infection for each well.
- Determine the inhibitory activity of each compound relative to the DMSO control.
- Hit Confirmation and Dose-Response:
  - Confirm the activity of initial hits by re-testing.
  - Perform dose-response experiments for confirmed hits to determine EC50 values.
- Cytotoxicity Assay:
  - In parallel, treat uninfected cells with the same compounds.
  - After 48 hours, assess cell viability using CellTiter-Glo to determine CC50 values.

## **Mandatory Visualization: High-Throughput Screening Workflow**







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- To cite this document: BenchChem. [Antiviral agent 21 potential therapeutic targets]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15565809/docs#antiviral-agent-21-potential-therapeutic-targets\]](https://www.benchchem.com/product/b15565809/docs#antiviral-agent-21-potential-therapeutic-targets)

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